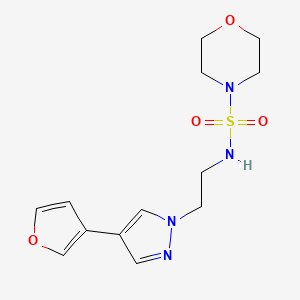

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide

Description

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a furan-3-yl group at the 4-position. The pyrazole ring is linked via an ethyl chain to a morpholine-4-sulfonamide moiety. The morpholine sulfonamide group enhances solubility and bioavailability, while the pyrazole-furan hybrid may confer unique electronic and steric properties for target binding .

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]morpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4S/c18-22(19,17-4-7-20-8-5-17)15-2-3-16-10-13(9-14-16)12-1-6-21-11-12/h1,6,9-11,15H,2-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCMXLPFLMZEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

Formation of the morpholine ring: This step involves the reaction of an amine with an epoxide or a halohydrin to form the morpholine ring.

Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.

Major Products Formed

Oxidation: Oxidized furan derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide. The compound has shown promise as an inhibitor of viral proteases, which are crucial for viral replication. For instance, research indicates that pyrazole derivatives exhibit significant inhibitory activity against Zika virus protease, suggesting that modifications to the pyrazole structure can enhance antiviral efficacy .

Anticancer Potential

The furan and pyrazole moieties in the compound are known to possess anticancer properties. Studies have demonstrated that compounds containing these functional groups can induce apoptosis in cancer cells and inhibit tumor growth. The sulfonamide group may further enhance these effects by improving solubility and bioavailability .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Sulfonamides are well-documented for their ability to inhibit carbonic anhydrases, which are involved in various physiological processes. This inhibition can be beneficial in treating conditions such as glaucoma and edema .

Case Studies

Synthesis and Modification

The synthesis of this compound involves several steps:

- Formation of the Pyrazole Ring : Starting from appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.

- Furan Integration : The furan moiety is introduced via electrophilic substitution or coupling reactions.

- Morpholine Sulfonamide Formation : The final step involves the formation of the morpholine ring and sulfonamide linkage through nucleophilic substitution reactions.

This multi-step synthesis allows for the modification of various functional groups to optimize biological activity.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan, pyrazole, and morpholine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Pyrazole Core Modifications

- Target vs. The furan-3-yl group (target) may offer milder steric hindrance compared to DY268’s p-tolyl group, favoring access to shallow binding pockets .

- Target vs. Chromenone-pyrazole (Example 53): The chromenone-pyrazole hybrid in Example 53 incorporates a fused pyrimidine ring and fluorinated aryl groups, which likely enhance target affinity but may increase toxicity risks. The target’s furan substituent could provide a balance between potency and safety .

Sulfonamide/Carboxamide Linkers

- The target’s morpholine sulfonamide group differs from the carboxamide in DY268 and Example 53.

Pharmacological Implications

- Fluorine vs. Furan : Fluorinated compounds (e.g., Example 53) often show enhanced potency due to increased electronegativity and membrane permeability. However, the target’s furan group may reduce off-target interactions while maintaining moderate activity .

- Morpholine Sulfonamide: This moiety is a hallmark of blood-brain barrier-penetrant drugs. While DY268’s morpholinosulfonyl group targets FXR, the target compound’s unsubstituted morpholine may favor CNS applications .

Notes and Limitations

Data Gaps : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Synthesis Challenges : Morpholine sulfonamide coupling (as in ) often requires optimized conditions to avoid byproducts, which could complicate the target’s scalability.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan ring, a pyrazole moiety, and a morpholine sulfonamide group, which contribute to its chemical reactivity and biological interactions. The molecular formula is .

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound is known to interact with various enzymes, potentially inhibiting their activity. This interaction may modulate metabolic pathways critical for cell survival and proliferation.

- Receptor Binding : The morpholine ring structure allows for binding to specific receptors, influencing signaling pathways such as the MAPK/ERK pathway, which is crucial in cellular responses to growth factors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its efficacy against various pathogens using methods such as Minimum Inhibitory Concentration (MIC) assays. The following table summarizes key findings:

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.22 | Inhibition of cell wall synthesis |

| Escherichia coli | 0.25 | Disruption of membrane integrity |

| Candida albicans | 0.30 | Inhibition of ergosterol biosynthesis |

These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various pathways. The following table outlines some findings related to its cytotoxic effects:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (lung cancer) | 49.85 | Induction of apoptosis |

| MCF7 (breast cancer) | 25.00 | Cell cycle arrest |

| HCT116 (colon cancer) | 30.00 | Inhibition of proliferation |

These findings suggest that this compound could be a promising lead in anticancer drug development .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound showed potent activity against biofilm-forming bacteria, significantly inhibiting the growth of Staphylococcus epidermidis .

- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects against various cancer cell lines, revealing that specific analogs exhibited selective toxicity towards tumor cells while sparing normal cells .

Q & A

Basic: What are the recommended synthetic routes for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide, and how can yield/purity be optimized?

Methodological Answer:

The synthesis typically involves three stages:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with diketones or alkynes under acidic conditions (e.g., acetic acid, 80°C, 12 hr) to generate the 4-(furan-3-yl)pyrazole moiety .

Ethyl Linker Functionalization : Coupling the pyrazole with 2-chloroethylamine via nucleophilic substitution (K₂CO₃, DMF, 60°C), followed by sulfonamide formation using morpholine-4-sulfonyl chloride in dichloromethane with triethylamine .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Optimize yields (typically 45-60%) by controlling reaction time, temperature, and stoichiometry .

Basic: What spectroscopic techniques are critical for characterizing this compound, and which structural features do they confirm?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for furan (δ 6.2–7.8 ppm), pyrazole (δ 7.5–8.1 ppm), and morpholine protons (δ 3.5–3.7 ppm). Confirm ethyl linker integration (2H, triplet) .

- HRMS : Verify molecular ion peak ([M+H]⁺) matching the theoretical mass (e.g., C₁₄H₁₉N₃O₃S: 309.12 g/mol) .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and furan C-O-C bands (~1260 cm⁻¹) .

Basic: How can initial biological activity screening be designed to assess this compound’s therapeutic potential?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases (e.g., MAPK) or inflammatory targets (COX-2) using fluorogenic substrates. IC₅₀ values <10 µM suggest high potency .

- Cell Viability : Use MTT assays on cancer lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Control Compounds : Compare with known inhibitors (e.g., celecoxib for sulfonamide analogs) to establish baseline activity .

Advanced: How can researchers resolve contradictions in reported biological activity data across similar sulfonamide-pyrazole derivatives?

Methodological Answer:

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) .

- Structural Confirmation : Ensure compound integrity via HPLC (≥98% purity) to rule out degradation artifacts .

- SAR Analysis : Systematically modify substituents (e.g., furan vs. thiophene) and correlate with activity trends (e.g., trifluoromethyl groups enhance lipophilicity and target affinity) .

Advanced: What mechanistic studies are recommended to elucidate this compound’s mode of action in modulating inflammatory pathways?

Methodological Answer:

- Pathway Profiling : Use Western blotting to assess phosphorylation status of NF-κB, MAPK, or STAT3 in LPS-stimulated macrophages .

- Gene Knockdown : siRNA silencing of suspected targets (e.g., IKKβ) to confirm dependency .

- Transcriptomics : RNA-seq analysis to identify differentially expressed genes post-treatment (e.g., IL-6, TNF-α downregulation) .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) on the morpholine ring or use salt forms (e.g., hydrochloride) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., furan oxidation). Stabilize via deuterium exchange or fluorination .

- Prodrug Strategies : Mask sulfonamide as a tert-butyl carbamate for improved membrane permeability, with enzymatic cleavage in target tissues .

Advanced: What computational methods are suitable for predicting binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with COX-2 or kinase ATP pockets. Prioritize poses with hydrogen bonds to key residues (e.g., Arg513 in COX-2) .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes. Calculate binding free energies (MM/PBSA) .

- Pharmacophore Mapping : Align with known active sulfonamides to identify critical features (e.g., sulfonamide oxygens as hydrogen bond acceptors) .

Advanced: How should researchers design experiments to compare this compound’s efficacy against analogs with varying substituents?

Methodological Answer:

- Library Synthesis : Prepare analogs with systematic substitutions (e.g., furan-3-yl → furan-2-yl, morpholine → piperazine) .

- High-Throughput Screening : Test all analogs in parallel using dose-response assays (e.g., 10-point IC₅₀ curves) against primary and off-targets .

- Data Clustering : Apply principal component analysis (PCA) to group compounds by activity profiles and identify critical substituents .

Advanced: What strategies mitigate off-target effects observed in sulfonamide-containing compounds during preclinical studies?

Methodological Answer:

- Selectivity Screening : Profile against panels of 100+ kinases/enzymes (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .

- Covalent Modification : Replace sulfonamide with isosteres (e.g., sulfamide, retro-sulfonamide) to reduce carbonic anhydrase inhibition .

- Toxicogenomics : RNA-seq or proteomics to detect stress pathways (e.g., ER stress, apoptosis) in hepatocyte models .

Advanced: How can structure-activity relationship (SAR) studies be structured to prioritize derivatives for clinical development?

Methodological Answer:

- Hierarchical Screening :

- Tier 1 : Assess solubility (shake-flask method) and metabolic stability (microsomal t₁/₂).

- Tier 2 : Validate efficacy in disease-relevant models (e.g., xenografts for oncology).

- Tier 3 : Evaluate toxicity (hERG inhibition, Ames test) .

- Lead Criteria : Prioritize compounds with IC₅₀ <1 µM, aqueous solubility >50 µg/mL, and >30% oral bioavailability in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.